Bienvenue dans la boutique en ligne BenchChem!

3'-Hydroxy Repaglinide

CYP2C8 probe Drug-drug interactions Metabolic pathway

3'-Hydroxy Repaglinide (M4) is the definitive CYP2C8-specific probe. Unlike the M1 metabolite—preferentially formed by CYP3A4 (60-fold M1/M4 ratio)—M4 uniquely quantifies CYP2C8 activity without CYP3A4 interference. Essential for CYP2C8 phenotyping, DDI risk assessment, PBPK/IVIVE modeling, and LC-MS/MS method validation. Available at ≥98% purity for human hepatocytes, recombinant enzyme systems, and clinical studies. Eliminate CYP3A4 confounding—select the M4 metabolite standard.

Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
CAS No. 874908-14-2
Cat. No. B564462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy Repaglinide
CAS874908-14-2
Synonyms2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid; 
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)
InChIKeyOBMAZJVHPAVADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxy Repaglinide (CAS 874908-14-2): A CYP2C8-Specific Probe Metabolite for DDI Studies


3'-Hydroxy Repaglinide (CAS 874908-14-2), also known as Repaglinide M4 metabolite, is a major human metabolite of the antidiabetic drug repaglinide, formed via hydroxylation on the piperidine ring system [1]. It is a member of the piperidine class and is classified as a drug metabolite [2]. As a specific product of CYP2C8-mediated metabolism, it serves as a critical biomarker for assessing CYP2C8 enzyme activity and drug-drug interaction (DDI) potential [3].

Why Generic 'Repaglinide Metabolites' Cannot Substitute for 3'-Hydroxy Repaglinide in CYP2C8 Research


Generic substitution among repaglinide metabolites is invalid for CYP2C8 research due to profound differences in enzymatic specificity. While repaglinide is metabolized by both CYP2C8 and CYP3A4, the formation of its major metabolites shows extreme enzyme selectivity: recombinant CYP3A4 produces a 60-fold M1/M4 ratio, whereas recombinant CYP2C8 produces a ratio of just 0.05 [1]. This stark contrast establishes that 3'-Hydroxy Repaglinide (M4) is a far more specific probe for CYP2C8 activity than other metabolites like M1, which is preferentially formed by CYP3A4 [2]. Substituting M4 with M1 or the parent drug would therefore confound the interpretation of CYP2C8-specific activity and DDI risk.

Quantitative Evidence Guide for 3'-Hydroxy Repaglinide (CAS 874908-14-2) Differentiation


3'-Hydroxy Repaglinide as a Specific CYP2C8 Probe for DDI Assessment

3'-Hydroxy Repaglinide (M4) is uniquely positioned as a CYP2C8-specific probe. A comprehensive assessment of repaglinide metabolism concluded that the repaglinide M4 metabolic pathway is proposed as a specific CYP2C8 probe for the assessment of drug-drug interactions [1].

CYP2C8 probe Drug-drug interactions Metabolic pathway

Superior CYP2C8 Specificity of M4 Formation Compared to M1

The formation of 3'-Hydroxy Repaglinide (M4) is highly selective for CYP2C8 over CYP3A4. The M1/M4 formation ratio in recombinant CYP3A4 is 60, while in recombinant CYP2C8 it is only 0.05 [1]. This indicates that CYP2C8 favors M4 formation, whereas CYP3A4 strongly favors M1 formation. Furthermore, in human liver microsomes (HLM), CYP2C8 Supersomes produced M4 at a rate of 2.5 pmol/min/pmol CYP, compared to only about 0.1 pmol/min/pmol CYP in CYP3A4 Supersomes [2].

CYP enzyme selectivity Metabolite ratio In vitro metabolism

Differential Impact of SLCO1B1 Genotype on M4 Pharmacokinetics

In a clinical study, the SLCO1B1 c.521CC genotype significantly affected the exposure of 3'-Hydroxy Repaglinide (M4) but not M1. The AUC(0-infinity) of M4 was 81% larger (P = 0.002) in participants with the c.521CC genotype compared to those with c.521TT [1]. In contrast, no significant differences were observed in the pharmacokinetics of M1 across genotypes [1].

Pharmacogenomics SLCO1B1 polymorphism Metabolite pharmacokinetics

Negligible Hypoglycemic Activity of Metabolites Distinguishes M4 from the Parent Drug

The hypoglycemic activity of repaglinide resides primarily in the parent drug. Repaglinide metabolites, including 3'-Hydroxy Repaglinide, do not possess appreciable hypoglycemic activity [1]. This is a critical distinction from the parent compound, which acts by stimulating insulin release from pancreatic beta-cells.

Hypoglycemic activity Pharmacodynamics Safety profile

Primary Application Scenarios for 3'-Hydroxy Repaglinide in Research and Industry


In Vitro CYP2C8 Activity and DDI Assessment

Use 3'-Hydroxy Repaglinide (M4) as a specific biomarker for CYP2C8 activity in human liver microsomes, hepatocytes, or recombinant enzyme systems. The M4 formation rate provides a direct and selective measure of CYP2C8 function, enabling robust assessment of enzyme inhibition or induction by new chemical entities (NCEs) [1]. This is directly supported by its designation as a specific CYP2C8 probe [2].

Clinical CYP2C8 Phenotyping and Pharmacogenomic Studies

Employ 3'-Hydroxy Repaglinide as a probe drug metabolite for clinical CYP2C8 phenotyping. Its plasma or urinary concentrations can be used to assess CYP2C8 activity in vivo, particularly in studies investigating the impact of genetic polymorphisms (e.g., CYP2C8*3) or drug-drug interactions on CYP2C8-mediated clearance [1]. The differential effect of SLCO1B1 genotype on M4 but not M1 exposure makes it a valuable tool for studying transporter-enzyme interplay [3].

Analytical Method Development and Quality Control

Utilize 3'-Hydroxy Repaglinide as a reference standard for developing and validating quantitative LC-MS/MS methods for the simultaneous analysis of repaglinide and its metabolites in biological matrices. Its well-defined chemical structure and availability in high purity (>97%) make it ideal for bioanalytical method development [1].

Mechanistic Pharmacokinetic Modeling

Incorporate the formation and clearance kinetics of 3'-Hydroxy Repaglinide into physiologically based pharmacokinetic (PBPK) models to improve predictions of repaglinide exposure and DDI liability [1]. Its specific formation via CYP2C8 and distinct transporter-mediated disposition provide essential data for refining in vitro-in vivo extrapolation (IVIVE) models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Hydroxy Repaglinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.